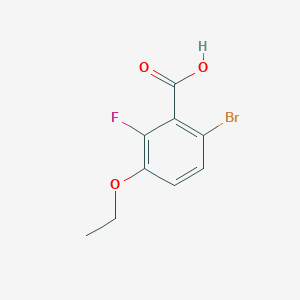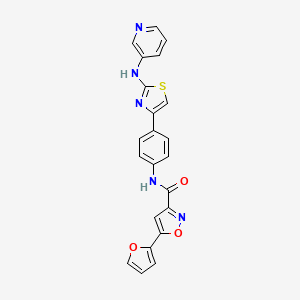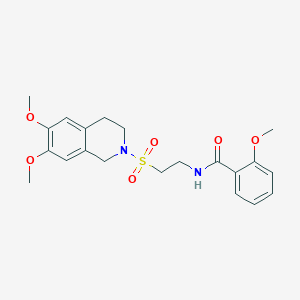
N-(2-((6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)エチル)-2-メトキシベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a sophisticated organic molecule. The compound's structure, featuring a blend of methoxy and isoquinoline moieties, indicates its potential in various scientific applications, ranging from medicinal chemistry to material sciences.
科学的研究の応用
This compound finds applications in various scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and catalysis.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic synthesis. This typically involves the construction of the 6,7-dimethoxy-3,4-dihydroisoquinolin unit, followed by sulfonylation and subsequent coupling with 2-methoxybenzamide.
Industrial Production Methods: For large-scale production, this compound can be synthesized through optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced catalysis methods are often employed to maintain the efficiency and scalability of the process.
化学反応の分析
Types of Reactions It Undergoes: The compound can undergo several chemical transformations:
Oxidation: : The 3,4-dihydroisoquinolin unit can be oxidized to form isoquinoline derivatives.
Reduction: : The nitro functionalities, if present, can be reduced to amines.
Substitution: : The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) for methoxy substitutions.
Major Products Formed from These Reactions: Depending on the reaction, the products can include isoquinoline derivatives, amines, and substituted benzamides.
作用機序
The compound interacts with molecular targets primarily through its isoquinoline and benzamide moieties. These interactions often involve binding to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups enhance the molecule's solubility and bioavailability, facilitating its physiological effects.
類似化合物との比較
Compared to other isoquinoline or benzamide derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-2-isoquinolinesulfonamide
6,7-dimethoxyisoquinoline
2-methoxybenzamide
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)21(24)22-9-11-30(25,26)23-10-8-15-12-19(28-2)20(29-3)13-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWKBBZKDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2531874.png)
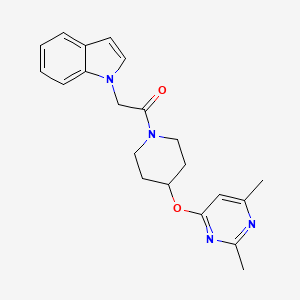
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
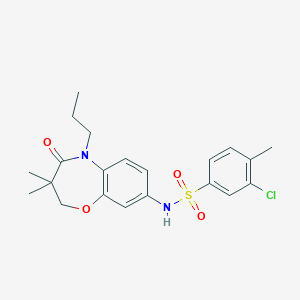

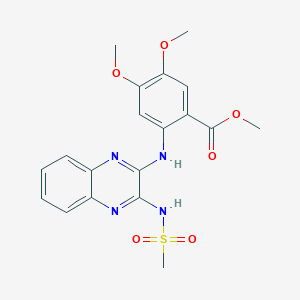
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2531886.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide](/img/structure/B2531888.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
